molecular formula C18H11BrN2O3 B4951628 (2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B4951628
M. Wt: 383.2 g/mol
InChI Key: RTYTZDMETONISL-GDNBJRDFSA-N
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Description

(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a prop-2-yn-1-yloxy group

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(5-nitro-2-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O3/c1-2-9-24-18-8-7-17(21(22)23)11-14(18)10-15(12-20)13-3-5-16(19)6-4-13/h1,3-8,10-11H,9H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYTZDMETONISL-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of a phenyl ring followed by nitration and subsequent coupling reactions to introduce the prop-2-yn-1-yloxy group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and enhance yields. The use of advanced analytical methods, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromophenyl group can participate in substitution reactions.

    Substitution: The prop-2-yn-1-yloxy group can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and strong bases or acids for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromophenyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the development of new electronic materials and sensors.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups can participate in various binding interactions, while the prop-2-yn-1-yloxy group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is unique due to its combination of bromophenyl, nitrophenyl, and prop-2-yn-1-yloxy groups. This combination provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from other similar compounds.

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